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Introduction
Human DNA Ligase 1 (LIG1) is a critical enzyme primarily known for its canonical role in

maintaining genome integrity by catalyzing the formation of phosphodiester bonds to seal

single-strand breaks in DNA. This function is essential during DNA replication, particularly in

joining Okazaki fragments on the lagging strand, and in various DNA repair pathways.

However, emerging evidence has unveiled a non-canonical function of LIG1: an intrinsic, AMP-

dependent DNA relaxing activity. This technical guide provides an in-depth exploration of this

lesser-known activity, summarizing the current understanding of its mechanism, presenting

available data, and detailing experimental protocols for its investigation. This guide is intended

for researchers in molecular biology, drug discovery, and related fields who seek to understand

and explore this multifaceted enzyme's full range of activities.

Core Concepts: Beyond Ligation
Contrary to its well-defined role as a DNA ligase, LIG1 possesses the ability to relax

supercoiled DNA. This activity is mechanistically distinct from its ligation function and does not

represent a simple reversal of the ligation reaction. The key features of this DNA relaxing

activity are:

AMP-Dependence: The relaxing activity is critically dependent on the presence of adenosine

monophosphate (AMP) and magnesium ions (Mg²⁺).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15138966?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nicking-Closing Mechanism: The process is believed to occur via a "nicking-closing"

mechanism, where the enzyme transiently cleaves one strand of the DNA backbone and

then reseals it, leading to a stepwise removal of supercoils.

Inhibition by ATP and Pyrophosphate: The relaxing activity is inhibited by the substrates of

the forward ligation reaction, namely ATP and pyrophosphate (PPi). This suggests a potential

regulatory interplay between the two opposing activities of the enzyme.

This non-canonical function positions LIG1 in a unique light, suggesting its potential

involvement in cellular processes that require modulation of DNA topology, a role traditionally

ascribed to topoisomerases.

Mechanistic Insights
The precise molecular mechanism underlying the DNA relaxing activity of LIG1 is still under

investigation. However, based on available data, a plausible model can be proposed. The core

catalytic domains of LIG1, including the DNA Binding Domain (DBD), Adenylation Domain

(AdD), and Oligonucleotide/Oligosaccharide Binding (OB) fold domain, are likely involved.

The process is initiated by the binding of the LIG1-AMP complex to a supercoiled DNA

molecule. In the presence of Mg²⁺, the enzyme is thought to catalyze a nucleophilic attack on

the phosphodiester backbone, resulting in a transient single-strand nick. This nick allows for the

rotation of the DNA strands, leading to the relaxation of superhelical tension. Subsequently, the

enzyme reseals the nick, completing the "nicking-closing" cycle. This cycle can be repeated,

leading to a gradual, stepwise relaxation of the supercoiled DNA.
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Quantitative Data
To date, there is a significant lack of quantitative kinetic data specifically for the DNA relaxing

activity of LIG1. The majority of published research has focused on the kinetics of the ligation

reaction. The following table summarizes the known kinetic parameters for the ligation activity

of human DNA Ligase 1. This data is provided for context and as a baseline for future

comparative studies.
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Parameter Value Conditions Reference

kcat (ligation) 0.81 ± 0.1 s⁻¹

Saturating nicked

DNA (1 µM) and ATP

(100 µM), varying

MgCl₂ (0.2–30 mM)

[1]

Kₘ (ATP) 12 µM

Saturating DNA (1

µM) and high Mg²⁺

(30 mM)

[1]

Kₘ (nicked DNA) Varies with conditions
Not explicitly stated in

a single value

KMg 0.71 ± 0.2 mM
For kcat in multiple-

turnover ligation
[1]

Note: The absence of quantitative data for the relaxing activity highlights a significant gap in the

field and an opportunity for future research.

Experimental Protocols
DNA Supercoil Relaxation Assay
This assay is the primary method for investigating the DNA relaxing activity of DNA Ligase 1. It

relies on the differential migration of supercoiled and relaxed DNA topoisomers in an agarose

gel.

Materials:

Purified recombinant human DNA Ligase 1 (LIG1)

Supercoiled plasmid DNA (e.g., pBR322 or a similar plasmid)

10x LIG1 Relaxation Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT

Adenosine Monophosphate (AMP) solution (e.g., 100 mM stock)

ATP solution (for inhibition control, e.g., 100 mM stock)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11551761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551761/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium pyrophosphate (PPi) solution (for inhibition control, e.g., 100 mM stock)

Stop Solution: 50 mM EDTA, 0.5% SDS, 25% glycerol, 0.05% bromophenol blue

Agarose

1x TAE or TBE buffer

DNA intercalating agent (e.g., ethidium bromide or SYBR Safe)

DNA ladder

Procedure:

Reaction Setup:

On ice, prepare a master mix for the desired number of reactions. For a single 20 µL

reaction, combine:

2 µL of 10x LIG1 Relaxation Buffer

200-500 ng of supercoiled plasmid DNA

AMP to a final concentration of 1-5 mM (optimization may be required)

Nuclease-free water to a final volume of 18 µL.

For control reactions, prepare tubes with:

No enzyme (negative control)

ATP (e.g., 1 mM final concentration) in place of AMP (inhibition control)

PPi (e.g., 1 mM final concentration) in addition to AMP (inhibition control)

Enzyme Addition:

Add 2 µL of a freshly diluted LIG1 solution to each reaction tube. The optimal enzyme

concentration needs to be determined empirically, but a starting point could be in the
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range of 50-200 nM.

Incubation:

Incubate the reactions at 37°C for 30-60 minutes. A time-course experiment is

recommended to determine the optimal incubation time.

Reaction Termination:

Stop the reactions by adding 5 µL of Stop Solution to each tube and mix thoroughly.

Agarose Gel Electrophoresis:

Prepare a 0.8-1.0% agarose gel in 1x TAE or TBE buffer.

Load the entire reaction mixture into the wells of the gel.

Run the gel at a low voltage (e.g., 1-5 V/cm) to ensure good separation of topoisomers.

Visualization:

Stain the gel with an appropriate DNA intercalating agent.

Visualize the DNA bands under UV or blue light. Supercoiled DNA will migrate faster than

the relaxed topoisomers. The degree of relaxation can be assessed by the appearance of

a ladder of bands corresponding to different topoisomers.
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Regulation and Biological Significance
The cellular regulation of LIG1's DNA relaxing activity is an area that requires further

investigation. However, several potential regulatory mechanisms can be postulated based on

the known regulation of its canonical function.
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Post-Translational Modifications (PTMs): LIG1 is known to be regulated by phosphorylation.

Phosphorylation of specific serine residues in the N-terminal region of LIG1 has been shown

to modulate its interaction with other proteins, such as Replication Factor C (RFC). It is

plausible that these or other PTMs could also influence the non-canonical relaxing activity,

potentially by altering the enzyme's conformation or its affinity for DNA.

Protein-Protein Interactions: LIG1 interacts with a host of other proteins at the replication fork

and at sites of DNA repair, most notably with Proliferating Cell Nuclear Antigen (PCNA).

While the interaction with PCNA is known to be critical for the efficient ligation of Okazaki

fragments, its role in the DNA relaxing activity remains to be elucidated. It is possible that

PCNA or other interacting partners could either stimulate or inhibit this non-canonical

function.

The biological significance of LIG1's DNA relaxing activity is not yet fully understood. However,

its existence suggests that LIG1 may play a more direct role in managing DNA topology than

previously appreciated. This activity could be important in contexts where localized and

transient relaxation of DNA is required, such as during the initiation of DNA replication or

transcription, or in the resolution of topological stress that arises during DNA repair.
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Future Directions and Implications for Drug
Discovery
The discovery of LIG1's DNA relaxing activity opens up new avenues for research and

therapeutic intervention. A deeper understanding of this non-canonical function could reveal

novel roles for LIG1 in cellular processes and disease. For drug development professionals,

this presents an opportunity to design and screen for inhibitors that specifically target either the

ligation or the relaxing activity of LIG1. The development of compounds that selectively

modulate one activity over the other could lead to more targeted and effective therapeutic

strategies, particularly in the context of cancer, where the dysregulation of DNA replication and

repair is a hallmark.

Conclusion
The DNA relaxing activity of DNA Ligase 1 is a fascinating and underexplored aspect of this

essential enzyme. While much remains to be discovered about its precise mechanism,

regulation, and biological significance, the available evidence clearly indicates that LIG1 is

more than just a simple DNA ligase. This technical guide provides a comprehensive overview

of the current knowledge and serves as a foundation for future investigations into this enigmatic

function. Further research in this area is poised to provide significant insights into the intricate

mechanisms of genome maintenance and may unveil new therapeutic targets for a range of

human diseases.
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[https://www.benchchem.com/product/b15138966#understanding-the-dna-relaxing-activity-
of-dna-ligase-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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